N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features a structurally complex scaffold combining a benzodioxin moiety, a pyrazole-substituted dihydropyrimidinone, and an acetamide linker. The pyrazole and dihydropyrimidinone groups are common in pharmaceuticals, contributing to hydrogen-bonding interactions and target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-16-5-6-17-18(10-16)30-8-7-29-17/h5-6,9-10H,7-8,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAPAYXLVKBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2697-0032 is the phosphoinositide-3 kinase alpha isoform (PIK3CA) . PIK3CA is a key player in the PI3K signaling pathway, which is frequently activated in various types of cancer.
Mode of Action
F2697-0032 acts as a selective, potent inhibitor of PI3Ka . It demonstrates greater potency in cancer cell lines harboring activating mutations in PIK3CA compared to wild-type lines. The compound’s unique properties, including cellular potency against the mutant isoform and reduction of receptor tyrosine kinase (RTK) signaling, contribute to its mutant-bias.
Biochemical Pathways
The compound’s interaction with PIK3CA leads to the inhibition of signal transduction downstream of PI3K. This results in the induction of apoptosis at low concentrations in breast cancer cell lines and xenograft models that harbor PIK3CA mutations.
Pharmacokinetics
It is generally understood that the pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and overall therapeutic efficacy.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research studies.
The molecular formula of the compound is with a molecular weight of approximately 519.64 g/mol. The compound features a complex structure that combines elements from benzodioxin and pyrazole moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. A study by Bhat et al. (2019) demonstrated that pyrazole derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. The antimicrobial effects were assessed using disc diffusion assays and further evaluated over time, revealing sustained activity particularly against Gram-positive strains .
Antidiabetic Potential
In a recent study focused on sulfonamide derivatives containing benzodioxane structures, compounds were synthesized and evaluated for their anti-diabetic activity through α-glucosidase inhibition assays. The results indicated that some derivatives exhibited promising inhibitory effects, suggesting potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For instance, research has shown that similar compounds can inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases. This characteristic is crucial for developing treatments for conditions like Alzheimer’s disease (AD) where enzyme inhibition plays a therapeutic role .
Study 1: Antimicrobial Evaluation
A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy against various pathogens. Among the tested compounds, some demonstrated significant inhibitory effects on bacterial growth, particularly those with structural similarities to this compound .
Study 2: Anti-diabetic Activity
In another investigation focusing on enzyme inhibition related to diabetes management, compounds derived from the benzodioxin framework were assessed for their α-glucosidase inhibitory activity. The findings revealed that certain derivatives effectively reduced enzyme activity, indicating their potential as therapeutic agents in T2DM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
A comparative analysis of key structural features is outlined below:
Key Observations :
- The target compound’s benzodioxin and dihydropyrimidinone differentiate it from the pyridazinone-containing analog in and the peptide-like structures in .
Hydrogen-Bonding and Crystallographic Behavior
The benzodioxin moiety (two ether oxygens) may enhance solubility via hydrogen-bonding with water, whereas the pyridazinone in ’s compound has a ketone oxygen and chloro substituent, likely altering its H-bonding capacity and crystal packing . The dihydropyrimidinone’s oxo group in the target compound could act as both a hydrogen-bond acceptor and donor, similar to tetrahydro-pyrimidinyl groups in .
Hypothesized Pharmacological Profiles
- Target Compound: The pyrazole and dihydropyrimidinone motifs are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible anti-inflammatory or anticancer applications.
- Compound: The pyridazinone scaffold is associated with cardiovascular or antiviral activity, but its chloro and cyclopropylamide groups may confer distinct selectivity .
Preparation Methods
Preparation of 6-Amino-1,4-benzodioxane
The benzodioxin precursor is synthesized via cyclization of catechol derivatives. Epoxidation of 1,2-dihydroxybenzene with epichlorohydrin under basic conditions yields 1,4-benzodioxane, which is subsequently nitrated at the 6-position using nitric acid in acetic anhydride. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, providing 6-amino-1,4-benzodioxane in 85% yield.
Acetylation of the Aromatic Amine
The amine is acetylated using acetic anhydride in pyridine at 0–5°C to prevent diacetylation. After 4 hours, the reaction is quenched with ice-water, and the product is recrystallized from ethanol to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (mp 135–137°C).
Table 1: Characterization Data for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)Acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| IR (ν, cm⁻¹) | 1668 (C=O) |
| ¹H NMR (δ, ppm) | 2.20 (s, 3H, CH₃), 4.30 (s, 4H, OCH₂CH₂O), 7.10–7.40 (m, 3H, Ar-H) |
Synthesis of 3,5-Dimethyl-1H-Pyrazole
Cyclocondensation of Dimethyl Malonate
Adapting the method from CN112574111A, dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate under basic conditions (triethylamine, 60°C) to form an enolate intermediate. Subsequent treatment with methylhydrazine at 0°C induces cyclization, yielding 1-methyl-5-hydroxypyrazole. Methylation using iodomethane in the presence of potassium carbonate introduces the second methyl group at the 3-position, affording 3,5-dimethyl-1H-pyrazole in 92% yield.
Key Optimization Insight
- Temperature Control : Maintaining ≤5°C during cyclization suppresses isomerization to 1-methyl-4-hydroxypyrazole.
- Solvent Selection : Dichloroethane enhances reaction homogeneity and facilitates byproduct removal.
Preparation of 4,5-Dimethyl-6-Oxo-1,6-Dihydropyrimidine
Biginelli-Type Cyclization
A modified Biginelli reaction condenses ethyl acetoacetate, acetylacetone, and urea in ethanol under reflux (78°C, 12 hours). The crude product is recrystallized from methanol to yield 4,5-dimethyl-6-hydroxyprimidin-2-one, which is oxidized to the 6-oxo derivative using Jones reagent (CrO₃/H₂SO₄).
Functionalization at the N1 Position
The pyrimidinone is treated with potassium hydride in dimethylformamide (DMF) to generate the potassium enolate, which reacts with 2-chloroacetamide at 60°C to install the acetamide sidechain.
Table 2: Reaction Conditions for Pyrimidine Alkylation
| Parameter | Value |
|---|---|
| Substrate | 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidine |
| Base | KH (1.2 equiv) |
| Alkylating Agent | 2-Chloroacetamide (1.1 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 74% |
Coupling of Pyrazole and Pyrimidine Moieties
N1-Alkylation of Pyrimidine
The pyrimidine-acetamide intermediate undergoes alkylation with 3,5-dimethyl-1H-pyrazole-1-methanesulfonate in acetonitrile at 80°C. Potassium carbonate (2.5 equiv) ensures deprotonation of the pyrazole, facilitating nucleophilic attack at the methanesulfonate leaving group.
Mechanistic Consideration
Regioselectivity arises from the greater nucleophilicity of the pyrazole’s N1 nitrogen compared to N2, driven by steric and electronic effects of the methyl groups.
Final Acetamide Coupling
The benzodioxin-acetamide is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with the pyrazolyl-pyrimidine amine in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound after column chromatography (SiO₂, ethyl acetate/hexane).
Table 3: Spectroscopic Validation of Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.20 (s, 6H, Pyrazole-CH₃), 2.63 (s, 6H, Pyrimidine-CH₃), 4.30 (s, 4H, OCH₂CH₂O), 5.44 (s, 2H, NCH₂), 7.10–8.04 (m, 5H, Ar-H) |
| IR (ν, cm⁻¹) | 1679 (C=O), 1601 (C=N) |
| HRMS (m/z) | [M+H]⁺ Calcd: 448.1932; Found: 448.1929 |
Process Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that replacing DMF with N-methylpyrrolidone (NMP) improves yields by 12% in the pyrimidine alkylation step due to enhanced solubility of the potassium enolate. Catalytic tetrabutylammonium iodide (TBAI, 5 mol%) accelerates reaction kinetics by phase-transfer mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
